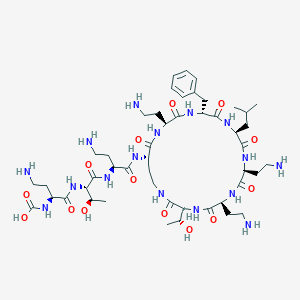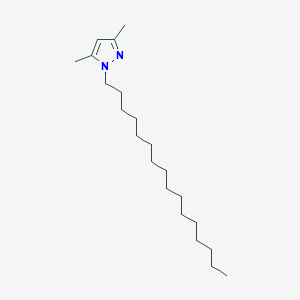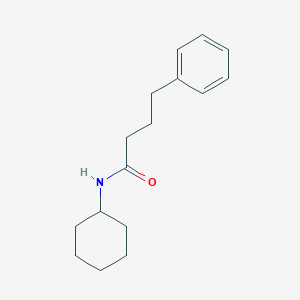
Polymyxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basic lipopeptide antibiotic group obtained from Bacillus polymyxa. They affect the cell membrane by detergent action and may cause neuromuscular and kidney damage. At least eleven different members of the polymyxin group have been identified, each designated by a letter.
科学的研究の応用
Antibacterial Action in Veterinary Medicine
Polymyxins, particularly Colistin (Polymyxin E), are crucial in veterinary medicine, especially in pig production. They have been extensively used for controlling Enterobacteriaceae infections in food animals since the 1960s. However, their extensive use has raised concerns about the amplification and spread of colistin resistance, particularly in livestock, due to the emergence of plasmid-mediated resistance mechanisms like the mcr-1 gene. This highlights the need for sustainable measures in swine medicine to manage colistin resistance and prevent microbial infections in pig farms (Rhouma, Beaudry, Thériault, & Letellier, 2016).
Last-Line Treatment Against Multidrug-Resistant Gram-Negative Bacteria
Polymyxins have been recognized as a last-line therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Recent scientific efforts have been focused on elucidating their chemical, microbiological, and pharmacokinetic properties, leading to the development of new dosage regimens and efforts to discover new-generation polymyxins (Nang, Azad, Velkov, Zhou, & Jian Li, 2021).
Mechanisms of Resistance in Bacteria
Studies have shown that bacteria, such as Klebsiella pneumoniae and Pseudomonas aeruginosa, develop resistance to polymyxins through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. Understanding these mechanisms is crucial for developing new drugs targeting these resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).
Drug Delivery Systems
Recent advances in this compound delivery systems, such as liposomes, polymer particles, and conjugates, aim to improve their bioavailability and reduce toxicity. These systems are particularly significant for enhancing the therapeutic efficacy and safety of polymyxins, especially in the treatment of infected wounds and burns (Dubashynskaya & Skorik, 2020).
Revival for Managing Multidrug-Resistant Infections
The re-emergence of polymyxins for managing multidrug-resistant infections has been significant in recent years. This resurgence, primarily due to the lack of new antibiotics, has prompted research into optimizing their clinical use, including their effectiveness and toxicity (Falagas & Kasiakou, 2005).
Endotoxin Neutralization in Sepsis Treatment
Polymyxins have been investigated for their potential in neutralizing or removing endotoxins, particularly in the management of Gram-negative sepsis. Their ability to bind to endotoxins while minimizing systemic toxic effects has been a focal point of research (Davies & Cohen, 2011).
特性
CAS番号 |
1406-11-7 |
|---|---|
分子式 |
C48H82N16O14 |
分子量 |
1107.3 g/mol |
IUPAC名 |
[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid |
InChI |
InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1 |
InChIキー |
WGRSQPZAOZIPGC-VVYZPAMCSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
| 1406-11-7 | |
同義語 |
Polymyxin Polymyxin M Polymyxins |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)




